molecular formula C12H15FN2O2 B8085245 1-(2-Fluoro-6-nitrophenyl)azepane

1-(2-Fluoro-6-nitrophenyl)azepane

Cat. No.: B8085245
M. Wt: 238.26 g/mol
InChI Key: ZVSFXFHOYAJTFZ-UHFFFAOYSA-N
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Description

Overview of Seven-Membered Nitrogen Heterocycles in Synthetic Strategies

Seven-membered nitrogen heterocycles, such as azepanes, represent a fascinating and important class of compounds in synthetic organic chemistry. numberanalytics.comelsevier.com Their synthesis can be achieved through a variety of methods, including ring-closure reactions, ring-expansion reactions, and cycloaddition reactions. numberanalytics.com The construction of these larger ring systems often presents unique challenges compared to their five- and six-membered counterparts, leading to the development of innovative synthetic strategies. These methods include intramolecular nucleophilic or electrophilic substitution reactions and radical cyclizations. numberanalytics.com Photochemical irradiations have also been explored as a tool for the synthesis of seven-membered and larger N-heterocycles. tandfonline.com

The interest in these structures stems from their presence in a wide array of natural products and biologically active molecules. lifechemicals.com The conformational flexibility of the seven-membered ring allows these molecules to adopt diverse three-dimensional shapes, which can be crucial for their interaction with biological targets. lifechemicals.com Consequently, the development of synthetic routes to functionalized azepanes is an active area of research, with methodologies like diazocarbonyl chemistry providing access to these valuable scaffolds for drug discovery. nih.gov A recent strategy involves the photochemical dearomative ring expansion of simple nitroarenes to prepare complex azepanes, highlighting the ongoing innovation in this field. nih.gov

Azepane as a Core Scaffold for Chemical Diversification and Complex Molecule Construction

The azepane ring is not merely a structural component but serves as a versatile scaffold for chemical diversification and the construction of complex molecules with therapeutic potential. nih.govlifechemicals.com Its non-planar and flexible nature provides a unique three-dimensional chemical space that is often underexplored compared to more common five- and six-membered rings. nih.govresearchgate.net This structural diversity is a key advantage in medicinal chemistry, where the ability to introduce substituents and modify the ring's conformation can lead to optimized interactions with biological targets. lifechemicals.com

The utility of the azepane scaffold is evident in the number of FDA-approved drugs that contain this motif, used to treat a variety of diseases. nih.govcolab.ws For instance, the natural product (-)-balanol, which contains an azepane ring, has served as a scaffold for the development of protein kinase inhibitors with potential as antitumor agents. lifechemicals.com The strategic functionalization of the azepane ring is crucial for its application in drug design, allowing for the fine-tuning of pharmacological properties. nih.gov This has led to the development of azepane derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties. nih.gov The exploration of novel azepane-based scaffolds continues to be a promising avenue for the discovery of new therapeutic agents. acs.orgacs.org

Properties

IUPAC Name

1-(2-fluoro-6-nitrophenyl)azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-10-6-5-7-11(15(16)17)12(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSFXFHOYAJTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 1 2 Fluoro 6 Nitrophenyl Azepane

Elucidation of Reaction Mechanisms in Azepane Formation and Transformation

The creation of the azepane ring and its attachment to the fluoro-nitrophenyl group can be achieved through several distinct mechanistic routes. The specific pathway often depends on the chosen starting materials and reaction conditions, such as the presence of light or transition metal catalysts.

The formation of 1-(2-fluoro-6-nitrophenyl)azepane can proceed through a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is particularly favored due to the presence of a strongly electron-withdrawing nitro group positioned ortho to the fluorine atom, which acts as a good leaving group.

The reaction is initiated by the nucleophilic attack of the secondary amine of azepane on the carbon atom bearing the fluorine atom on the 2-fluoro-6-nitrophenyl ring. This addition is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which stabilizes the intermediate. The final step is the rapid elimination of the fluoride (B91410) ion, which restores the aromaticity of the ring and yields the final product, this compound. The presence of electron-withdrawing groups ortho and para to the leaving group is essential for facilitating this type of reaction. chadsprep.com

Table 1: Key Stages of the SNAr Mechanism

Stage Description Intermediate/Transition State
1. Nucleophilic Attack The nitrogen atom of azepane attacks the electrophilic carbon of the fluoro-nitrophenyl ring. Formation of a high-energy transition state.
2. Meisenheimer Complex Formation of a resonance-stabilized, negatively charged intermediate. Sigma (σ) complex.

| 3. Leaving Group Expulsion | The fluoride ion is eliminated, and the aromaticity of the ring is restored. | Formation of the final product. |

An alternative strategy for synthesizing the azepane core involves the photochemical dearomative ring expansion of a corresponding nitroarene. nih.gov This process, typically mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered azepine system. nih.gov The reaction is centered on the conversion of the nitro group into a highly reactive singlet nitrene intermediate upon photo-irradiation. nih.gov

The photolysis of nitroaromatic compounds, like a substituted nitrotoluene, can lead to the formation of various intermediates as the molecule undergoes transformation. wikipedia.org The process often begins with the excitation of the nitro group, leading to intramolecular rearrangements. For instance, irradiation of 2-nitrobenzyl compounds can form transient species like aci-nitro photoproducts. rsc.org These can then proceed through different pathways, including cyclization and ring-opening, to yield various products. rsc.org While not a direct synthesis of this compound, these studies on related nitroaromatic compounds provide insight into the complex intermediates that can form during photochemical reactions. wikipedia.orgrsc.org The characterization of these transient species often requires advanced spectroscopic techniques like time-resolved infrared spectroscopy (TRIR). rsc.org

Transition metal catalysis provides powerful methods for the synthesis of nitrogen-containing heterocycles, including azepanes. nih.gov While specific catalytic cycles for this compound are not detailed, general mechanisms for related transformations offer significant insight. For example, palladium(II)-catalyzed intramolecular C(sp³)–H amination is a known method for creating functionalized four-membered azetidine (B1206935) rings, which could be precursors to azepanes. rsc.org

A typical catalytic cycle for such a transformation involves several key steps:

Oxidative Addition/C-H Activation: The catalyst, often an iridium or palladium complex, interacts with a C-H bond in the substrate, leading to its cleavage and the formation of a metal-hydride or organometallic intermediate. youtube.com

Coordination: The aminating agent or the nitrogen-containing portion of the molecule coordinates to the metal center.

Reductive Elimination: The crucial C-N bond is formed as the new ring is constructed, and the product dissociates from the metal center.

Catalyst Regeneration: The catalyst returns to its active state to begin a new cycle. youtube.com

These cycles often involve changes in the oxidation state of the metal, for instance, between Ir(III) and Ir(V), and the generation of various intermediates that can be studied to optimize the reaction. youtube.com

Table 2: Generalized Steps in Transition Metal-Catalyzed Amination

Step Metal Center Activity Result
C-H Activation Cleaves an aliphatic C-H bond. Forms an organometallic intermediate.
Migratory Insertion/Reductive Elimination Forms the new C-N bond. Releases the cyclized product.

| Regeneration | Ligand exchange or reaction with a co-catalyst. | Prepares the catalyst for the next cycle. |

Intramolecular Rearrangements and Cyclization Processes

The inherent structure of azepane precursors can be exploited through intramolecular reactions, often involving strained rings or the generation of highly reactive intermediates to form the desired seven-membered ring.

The synthesis of azepanes can be accomplished through the ring expansion of smaller, strained heterocycles like azetidines. nih.gov The significant ring strain in azetidines makes them susceptible to ring-opening reactions, which can be harnessed synthetically. rsc.orgnih.gov An intramolecular, acid-mediated ring-opening of an N-substituted azetidine can occur via nucleophilic attack from a pendant group, leading to a rearranged, larger ring system upon re-closure. nih.gov

For example, a formal [4+1] cycloaddition represents an attractive method for the ring expansion of azetidines. rsc.org In such a process, the azetidine nitrogen atom could be activated, followed by a concerted or stepwise N-C ring opening and subsequent closure to form the expanded azepane ring. rsc.org This strategy highlights how the release of ring strain can be a powerful driving force for complex molecular rearrangements. nih.gov

Reactive intermediates are central to many of the transformations leading to azepane structures.

Nitrenes: As mentioned in the context of photochemical reactions (Section 3.1.2), nitrenes are a key intermediate in the ring expansion of aromatic nitro compounds. nih.gov Photolysis of an aryl azide (B81097) can also generate a nitrene, which can then insert into a bond or trigger a ring expansion. rsc.org For example, the photolysis of 6-azidobenzo[b]thiophens can lead to the formation of thieno[2,3-c]azepines through a ring-expansion pathway initiated by the generated nitrene. rsc.org This highlights a powerful method for converting a six-membered aromatic ring into a seven-membered heterocyclic system. nih.govrsc.org

Iminium Ions: Iminium ions are cationic species that can act as potent electrophiles in cyclization and rearrangement reactions. While not directly implicated in the primary synthesis of this compound from common starting materials, they are plausible intermediates in certain rearrangement pathways or in the functionalization of the azepane ring itself. Their formation could facilitate intramolecular cyclizations or rearrangements that modify the azepane scaffold.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
2-fluoro-6-nitrophenyl
Azepane
2-nitrobenzyl
6-azidobenzo[b]thiophens

Influence of Substituents on Reaction Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound are primarily controlled by the electronic properties of the fluoro and nitro substituents and the steric bulk of the azepane ring. These factors influence the stability of reaction intermediates and transition states, thereby directing the course of the reaction.

Directing Effects of Fluoro and Nitro Groups on Aromatic Substitution

The substitution pattern on the aromatic ring of this compound is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the aromatic ring, which is typically electron-rich and acts as a nucleophile, becomes electrophilic due to the presence of strong electron-withdrawing groups. researchgate.net

The nitro group (–NO2) is a powerful electron-withdrawing group, both through inductive (-I) and resonance (-M) effects. When positioned ortho or para to a leaving group, the nitro group strongly activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org This is because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. masterorganicchemistry.com In the case of this compound, the nitro group is ortho to the fluorine atom, a good leaving group in SNAr reactions. This ortho positioning significantly enhances the electrophilicity of the carbon atom attached to the fluorine, making it the prime site for nucleophilic attack.

The fluorine atom, while being highly electronegative and thus having a strong -I effect, is also considered an excellent leaving group in SNAr reactions. masterorganicchemistry.com The order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of the fluorine atom.

The combined directing effects of the ortho-nitro group and the fluoro leaving group make the C-1 position highly susceptible to nucleophilic substitution. The reaction mechanism involves the attack of a nucleophile on the carbon bearing the fluorine atom, leading to the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the fluoride ion to yield the substituted product. The stability of this intermediate is crucial, and the ortho-nitro group plays a pivotal role in delocalizing the developed negative charge. stackexchange.com

The regioselectivity of this substitution is highly specific, with nucleophiles preferentially attacking the carbon atom attached to the fluorine. This is a direct consequence of the powerful activating and directing influence of the ortho-nitro group.

Steric and Electronic Factors Governing Azepane Ring Formation and Functionalization

The formation of the this compound itself, typically through the reaction of 1,2-difluoro-3-nitrobenzene or 1-fluoro-2,6-dinitrobenzene with azepane, is also governed by steric and electronic factors. The azepane ring, being a seven-membered heterocycle, possesses greater conformational flexibility compared to smaller rings like piperidine (B6355638) or pyrrolidine (B122466). This flexibility can influence its nucleophilicity and the steric environment around the nitrogen atom.

Steric Hindrance: The bulkiness of the azepane ring can play a significant role in the rate and feasibility of its N-arylation. While the nitrogen atom of azepane is nucleophilic, the surrounding methylene (B1212753) groups can create steric hindrance, potentially slowing down the reaction compared to less hindered amines. youtube.com However, the flexibility of the azepane ring allows it to adopt conformations that minimize these steric clashes during the approach to the electrophilic aromatic ring. Studies on related N-arylations have shown that the steric bulk of the amine can significantly impact reaction rates.

NucleophileRelative Rate of N-ArylationSteric Hindrance
PyrrolidineHighLow
PiperidineModerateModerate
AzepaneModerate to LowModerate to High

This table provides a qualitative comparison based on general principles of steric hindrance in N-arylation reactions. Actual rates would depend on specific reaction conditions.

Electronic Factors: The nucleophilicity of the azepane nitrogen is a key electronic factor. The presence of electron-donating or withdrawing groups on the azepane ring itself would modulate this nucleophilicity. In the case of unsubstituted azepane, the nitrogen lone pair is readily available for nucleophilic attack. The formation of the C-N bond with the electron-deficient phenyl ring is the crucial step in the synthesis of this compound.

Once formed, the azepane ring in this compound can influence subsequent functionalization reactions. The conformational preference of the azepane ring can dictate the stereochemical outcome of reactions at adjacent positions. The steric bulk of the entire N-arylazepane moiety can also direct further substitutions on the aromatic ring, although the powerful directing effects of the nitro group would likely dominate.

Computational studies on similar systems have shown that the transition state geometry for SNAr reactions is influenced by the nature of the nucleophile. researchgate.net The approach trajectory of the azepane nitrogen and the resulting geometry of the Meisenheimer complex would be influenced by a balance between maximizing orbital overlap and minimizing steric repulsion.

The following table summarizes the key steric and electronic factors and their influence on reactions involving this compound:

FactorInfluence on Aromatic Substitution (SNAr)Influence on Azepane Ring Formation/Functionalization
Ortho-Nitro Group Strong activation of the C-F bond, directs nucleophilic attack to the C-1 position. Stabilizes the Meisenheimer intermediate through resonance.-
Fluoro Group Excellent leaving group, enhances the electrophilicity of the C-1 carbon.-
Azepane Ring Size Steric hindrance from the ring can influence the rate of substitution on the aromatic ring if other positions were reactive.The conformational flexibility can impact its nucleophilicity and the stereochemical outcome of reactions on the ring itself.
Nitrogen Nucleophilicity -A primary determinant in the rate of its N-arylation to form the title compound.

Advanced Chemical Transformations and Functionalization of the 1 2 Fluoro 6 Nitrophenyl Azepane Scaffold

Reactions at the Azepane Nitrogen Atom

N-Alkylation and N-Acylation Reactions of the Secondary Amine

No specific examples of N-alkylation or N-acylation reactions involving 1-(2-fluoro-6-nitrophenyl)azepane have been reported. Generally, the alkylation of secondary amines is a common synthetic transformation, often carried out using alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Similarly, N-acylation is typically achieved using acyl chlorides or anhydrides. The specific conditions and outcomes for these reactions with this compound remain to be documented.

Formation of N-Substituted Azepane Derivatives

As there is no available data on the N-alkylation or N-acylation of this compound, there are no reported examples of its N-substituted derivatives formed through these routes.

Transformations of the Nitrophenyl Moiety

Reductive Conversion of the Nitro Group to the Amino Functionality

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental reaction in organic synthesis. A wide array of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Fe/HCl, SnCl2/HCl), and transfer hydrogenation, are commonly employed for this purpose. While these methods are expected to be applicable to the conversion of this compound to 6-(azepan-1-yl)-2-fluoroaniline, specific experimental protocols and yields for this transformation are not available in the literature.

Subsequent Derivatization of the Anilino Group

Following the potential reduction of the nitro group, the resulting 6-(azepan-1-yl)-2-fluoroaniline would offer a primary aromatic amine functionality for further derivatization. This could include reactions such as diazotization followed by Sandmeyer reactions, acylation to form amides, or condensation with carbonyl compounds to yield imines. However, no such derivatizations of the putative 6-(azepan-1-yl)-2-fluoroaniline have been described.

Reactivity and Modification of the Fluoro Substituent

The fluorine atom in this compound is positioned ortho to a strongly electron-withdrawing nitro group, which should activate it towards nucleophilic aromatic substitution (SNAr). This would theoretically allow for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as alkoxides, thiolates, or amines, to introduce new functionalities onto the aromatic ring. Despite the well-established principles of SNAr reactions on activated fluoroarenes, there are no specific studies reporting the application of this chemistry to the this compound scaffold.

Ortho-Fluoro Effects on Aromatic Ring Reactivity

The reactivity of the phenyl ring in this compound is dominated by the powerful electronic effects of the nitro group and, to a lesser extent, the fluorine and azepane substituents. These groups collectively influence the molecule's susceptibility to both nucleophilic and electrophilic aromatic substitution.

The primary mode of reactivity for this scaffold is Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is highly activated for this reaction due to the presence of a strong electron-withdrawing nitro group positioned ortho to the fluorine atom, which serves as an excellent leaving group. libretexts.org The mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through its powerful -I (inductive) and -M (mesomeric or resonance) effects. libretexts.org

Conversely, the aromatic ring is strongly deactivated towards Electrophilic Aromatic Substitution (EAS). The electron-withdrawing nature of the nitro group significantly reduces the electron density of the ring, making it less susceptible to attack by electrophiles. While the azepane and fluorine substituents are typically ortho, para-directing, the overwhelming deactivating effect of the nitro group makes electrophilic substitution reactions challenging and generally impractical under standard conditions.

The table below summarizes the electronic effects of the substituents on the aromatic ring of this compound.

SubstituentPositionInductive EffectResonance EffectOverall Effect on SNArOverall Effect on EASDirecting Influence (for EAS)
-NO₂ 2- (ortho)Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strongly ActivatingStrongly DeactivatingMeta-directing
-F 6- (ortho)Strongly Withdrawing (-I)Weakly Donating (+M)Leaving GroupWeakly DeactivatingOrtho, para-directing
-Azepane 1-Weakly Withdrawing (-I)Strongly Donating (+M)Weakly ActivatingActivatingOrtho, para-directing

Note: The positions are numbered relative to the azepane group for this table's context. In SNAr, the fluorine at C-2 (relative to the nitro group) is the leaving group, and its reactivity is primarily dictated by the ortho-nitro group.

Strategies for Further Fluorination or Halogen Exchange

The activated nature of the this compound system allows for various functionalization strategies, primarily centered around the displacement of the fluoride ion.

Halogen Exchange and Nucleophilic Substitution:

The most direct transformation is the displacement of the fluorine atom via a Nucleophilic Aromatic Substitution (SNAr) reaction. A wide variety of nucleophiles can be employed to introduce new functional groups at this position. This includes:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to form aryl ethers.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can displace the fluorine to yield substituted anilines. The use of azole nucleophiles like indole (B1671886) is also a common strategy in pharmaceutical chemistry. rsc.org

Sulfur Nucleophiles: Thiolates can be used to synthesize aryl thioethers.

While fluorine is an excellent leaving group in activated systems, exchanging it for another halogen (an "aromatic Finkelstein reaction") is also conceivable, though can be an equilibrium process. sigmaaldrich.com Displacing fluorine with heavier halogens like chlorine or bromine would require specific conditions to drive the reaction to completion, as fluorine is the most electronegative halogen.

Further Fluorination:

Introducing additional fluorine atoms onto the aromatic ring presents a significant challenge.

Electrophilic Fluorination: This approach is highly unlikely to succeed. The presence of the potent electron-withdrawing nitro group deactivates the ring, making it resistant to attack by an electrophilic fluorine source.

Nucleophilic Fluorination: This would require the presence of another suitable leaving group on the ring, which is not present in the parent structure.

A summary of potential functionalization strategies is presented in the table below.

StrategyReagents/ConditionsTarget TransformationFeasibility & Remarks
SNAr with O-Nucleophiles RONa, ArONa in polar aprotic solvent (e.g., DMSO, DMF)Replacement of -F with -OR or -OArHigh. A standard and efficient method for creating ether linkages.
SNAr with N-Nucleophiles RNH₂, R₂NH, Azoles in polar solvent, often with a baseReplacement of -F with -NHR, -NR₂, or azole moietyHigh. Widely used for building complex nitrogen-containing molecules.
SNAr with S-Nucleophiles RSNa in polar aprotic solventReplacement of -F with -SRHigh. Effective method for introducing thioether groups.
Halogen Exchange (Aromatic Finkelstein) Metal halides (e.g., KCl, NaBr) with phase-transfer catalyst or in high-boiling polar solventsReplacement of -F with -Cl, -BrModerate to Low. Thermodynamically challenging. Requires specific conditions to drive the equilibrium.
C-H Fluorination Photoredox catalysis or other advanced reagentsIntroduction of additional F atoms at C-H bondsLow. Likely to be unselective and low-yielding on this highly deactivated and sterically hindered ring.

Derivatization Strategies and Analogue Synthesis for Structural Elucidation and Targeted Research

Synthesis of Positional Isomers of Fluoronitrophenylazepanes

The precise placement of substituents on the phenyl ring of 1-(fluoronitrophenyl)azepane can dramatically influence its electronic properties, conformation, and biological activity. The synthesis of positional isomers is therefore a fundamental step in exploring the chemical space around this scaffold. The primary method for synthesizing these compounds is the nucleophilic aromatic substitution (SNAr) reaction.

This reaction typically involves the displacement of a halide (or other suitable leaving group) from an activated aromatic ring by a nucleophile. In this context, azepane acts as the nucleophile, attacking an electron-deficient fluoronitrobenzene precursor. The reaction is facilitated by the presence of a strongly electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution.

1-(2-Fluoro-4-nitrophenyl)azepane (B5108734) Analogues

The synthesis of analogues such as 1-(2-fluoro-4-nitrophenyl)azepane and 1-(4-fluoro-2-nitrophenyl)azepane (B8203431) is achieved through the SNAr reaction between azepane and an appropriately substituted di- or tri-halonitrobenzene or dinitrohalobenzene. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with azepane (also known as perhydroazepine) has been studied kinetically. This study provides insight into the reaction mechanism, which proceeds via the formation of a zwitterionic intermediate. The reaction rate and outcome are influenced by the solvent, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being effective at stabilizing the charged transition state. A base, such as potassium carbonate or triethylamine, is often used to deprotonate the azepane, increasing its nucleophilicity.

The choice of starting material dictates the final position of the substituents. For example, reacting 1,2-difluoro-4-nitrobenzene with azepane would favor the substitution of the fluorine atom at the 2-position, which is ortho to the activating nitro group.

Table 1: Synthesis of Fluoronitrophenylazepane Positional Isomers via SNAr

Target Compound Aryl Precursor Nucleophile Typical Conditions
1-(2-Fluoro-4-nitrophenyl)azepane 1,2-Difluoro-4-nitrobenzene Azepane Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF), Heat
1-(4-Fluoro-2-nitrophenyl)azepane 1,4-Difluoro-2-nitrobenzene Azepane Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF), Heat
1-(2,4-Dinitrophenyl)azepane 1-Fluoro-2,4-dinitrobenzene Azepane Polar solvent, with or without base catalysis

Synthesis and Comparative Studies of 1-(4-Nitrophenyl)azepane (B78035) and Related Structures

The synthesis of 1-(4-nitrophenyl)azepane follows the same SNAr principles, typically by reacting azepane with a 1-halo-4-nitrobenzene (e.g., 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene). The fluorine atom is a particularly good leaving group in SNAr reactions, often leading to higher yields and milder reaction conditions compared to chlorine.

Comparative studies between different isomers are critical for understanding SAR. By keeping the azepane ring constant and altering the substitution pattern on the phenyl ring, researchers can probe the effects of steric hindrance and electronic properties. For example, comparing the bioactivity of 1-(2-fluoro-6-nitrophenyl)azepane with 1-(2-fluoro-4-nitrophenyl)azepane and 1-(4-nitrophenyl)azepane can reveal the importance of the fluorine and nitro group positions for target engagement. The ortho-nitro groups in the parent compound, for instance, force the phenyl ring to be nearly perpendicular to the plane of the azepane nitrogen, a conformational constraint not present in the 4-nitro isomer.

Diversification of the Azepane Ring System

Beyond modifying the phenyl ring, altering the structure of the seven-membered azepane ring itself offers a powerful strategy for generating novel analogues. This can involve introducing substituents onto the ring or fusing it with other ring systems to create more complex, rigid structures.

Synthesis of Polysubstituted Azepanes

Recent advances have provided innovative methods for creating complex, polysubstituted azepanes from simple starting materials. One notable strategy involves a photochemical dearomative ring expansion of nitroarenes. nih.govgoogle.com In this method, blue light mediates the conversion of a nitro group on an aromatic ring into a singlet nitrene, which triggers the expansion of the six-membered benzene (B151609) ring into a seven-membered azepine system. A subsequent hydrogenation step then yields the saturated polysubstituted azepane. nih.govgoogle.com This two-step process allows for the synthesis of azepane analogues of known piperidine-based drugs, highlighting its utility in medicinal chemistry. nih.govgoogle.com

Chemoenzymatic methods have also been developed to produce enantioenriched substituted azepanes. researchgate.net These processes can use imine reductases for asymmetric reductive amination or monoamine oxidases for deracemization to create chiral azepanes that can be further functionalized. researchgate.net Other techniques, such as those based on tandem amination/cyclization of functionalized allenynes, provide access to azepanes with unique substitution patterns, including trifluoromethyl groups. dntb.gov.ua

Table 2: Modern Methods for Polysubstituted Azepane Synthesis

Method Starting Material Key Transformation Type of Product
Photochemical Ring Expansion Substituted Nitroarene Photochemical nitrene formation and ring expansion Polysubstituted Azepanes
Chemoenzymatic Synthesis Cyclic Imines Asymmetric reductive amination Enantioenriched 2-Aryl Azepanes
Tandem Amination/Cyclization Functionalized Allenyne Copper(I)-catalyzed amination and cyclization CF₃-Substituted Azepines

Incorporation of Fused Ring Systems (e.g., Annulated Azepanes)

Fusing the azepane ring with other cyclic structures, a process known as annulation, creates rigid scaffolds that can improve binding affinity and selectivity for biological targets. Several synthetic strategies have been developed to construct these annulated azepanes.

One approach involves a migration-annulation strategy triggered by the formation of an α-imino rhodium carbene, which can efficiently produce densely functionalized azepane derivatives. Another powerful method is the enantioselective synthesis of [b]-annulated azepanes via olefin cross-metathesis, followed by an exhaustive hydrogenation and reductive amination cascade. This allows for the creation of optically active cyclopenta-, benzo-, and cyclohepta[b]-annulated azepanes. The resulting fused structures possess multiple points for further diversification. researchgate.net Additionally, novel methodologies for the selective synthesis of pyrrolo[1,2-a]azepines have been developed using a zinc iodide catalyst in tandem reactions between N-propargyl pyrroles and alkynones.

Development of Hybrid Scaffolds and Conjugates

A key strategy in modern drug discovery is the development of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity. researchgate.net This approach aims to create multifunctional molecules that can interact with multiple biological targets or combine a targeting moiety with a therapeutic payload.

The structure of this compound offers several handles for conjugation to create hybrid scaffolds. The nitro group is a particularly versatile functional group. It can be reduced to an amine, which can then be used as a nucleophile or be acylated, sulfonylated, or used in reductive amination to attach other molecular fragments. This amino group provides a convenient attachment point for linking the fluoronitrophenylazepane core to other bioactive molecules, polymers, or reporter tags.

Furthermore, the fluorine atom, while generally a stable substituent, can potentially be displaced under specific SNAr conditions by a suitable nucleophile from another molecule, allowing for the formation of ether or thioether linkages. For example, the synthesis of cyclic peptides containing aryl-alkyl ether linkages has been achieved using SNAr reactions on fluoronitro-substituted aromatic amino acids. nih.gov This principle could be applied to conjugate the 1-(fluoronitrophenyl)azepane scaffold to peptides or other biomolecules.

While specific examples of conjugates derived directly from this compound are not widely reported in the literature, the azepane scaffold itself is a component of many complex therapeutic candidates, such as PTPN2/PTPN1 inhibitors and PARP-1 inhibitors. nih.govresearchgate.net These examples demonstrate the value of the azepane ring in constructing sophisticated molecular architectures for targeted therapeutic intervention.

Azepane-Containing Compounds as Synthetic Intermediates

The azepane ring is a significant structural motif found in numerous bioactive molecules and approved pharmaceutical agents. manchester.ac.uknih.gov Its seven-membered saturated nitrogen heterocycle structure offers a flexible three-dimensional scaffold that is increasingly recognized for its potential in drug design. manchester.ac.ukthieme-connect.com Compounds incorporating the azepane moiety, such as this compound, serve as valuable synthetic intermediates for the development of more complex molecules.

The utility of such intermediates is highlighted by research on structurally related compounds. For instance, the compound 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has been identified as a key starting material for the potent antibiotic drug candidate TBI-223, which is under development for the treatment of tuberculosis. nih.govnih.gov This underscores the value of the 2-fluoro-nitrophenyl moiety attached to a nitrogen-containing ring in the synthesis of high-value compounds. The nitro group on the phenyl ring of this compound is particularly useful as it can be readily reduced to an amine, providing a handle for a wide array of subsequent chemical transformations, such as amide bond formation or further arylations.

The combination of the azepane scaffold and the reactive handles on the aromatic ring (the nitro group and the fluorine atom) makes this compound a versatile building block. Its physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 2253621-28-0 vibrantpharma.com
Molecular Formula C₁₂H₁₅FN₂O₂ vibrantpharma.com
Molecular Weight 238.26 g/mol vibrantpharma.com
Purity Typically ≥97% vibrantpharma.com
Storage 2-8 °C vibrantpharma.com

Synthesis of Azepane Analogues of Existing Molecular Scaffolds

The synthesis of azepane analogues of known molecular scaffolds is a key strategy for expanding the chemical space and discovering novel compounds with potentially improved properties. While five- and six-membered heterocycles like pyrrolidine (B122466) and piperidine (B6355638) are common in medicinal chemistry, the seven-membered azepane ring is significantly underrepresented. manchester.ac.uknih.gov This gap presents an opportunity for innovation by creating azepane-containing versions of existing drugs or molecular probes.

A recently developed and powerful strategy for synthesizing complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. manchester.ac.uknih.govresearchgate.net This method is directly applicable to precursors of compounds like this compound. The process, mediated by blue light at room temperature, transforms a six-membered nitroarene framework into a seven-membered 3H-azepine ring system. nih.govresearchgate.net A subsequent hydrogenation step then yields the saturated azepane ring. manchester.ac.uknih.gov This two-step approach allows for the predictable transfer of the substitution pattern from the starting nitroarene to the final azepane product. manchester.ac.uk

This methodology has been successfully used to create azepane analogues of established piperidine-containing drugs, demonstrating its utility in scaffold hopping and the exploration of new three-dimensional chemical structures. nih.govresearchgate.net

FeatureDescriptionReference
Reaction Type Photochemical Dearomative Ring Expansion nih.gov
Starting Material Substituted Nitroarenes manchester.ac.uk
Key Intermediate Singlet Nitrene, 3H-azepine researchgate.net
Conditions Blue Light (e.g., 427 nm), Room Temperature manchester.ac.uk
Final Step Hydrogenolysis/Hydrogenation manchester.ac.uk
Application Synthesis of azepane analogues of piperidine drugs nih.gov

Exploration of Boron-Containing Azepane Derivatives for Chemical Synthesis

The incorporation of boron into organic molecules has become an increasingly important strategy in medicinal chemistry and materials science. nih.govnih.gov Boron-containing compounds, particularly boronic acids and their derivatives, are versatile synthetic intermediates, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. whiterose.ac.uk

For a compound like this compound, the introduction of a boron-containing moiety could significantly enhance its utility as a synthetic building block. While specific research on the borylation of this exact compound is not widely documented, established synthetic methods for creating organoboron compounds could be applied. For example, the aromatic C-H bonds or the C-F bond could potentially be converted into a boronic acid or a boronic acid ester (e.g., a pinacol (B44631) boronate or a MIDA boronate) through iridium- or palladium-catalyzed borylation reactions.

The resulting boron-containing azepane derivative would be a novel, three-dimensional building block. whiterose.ac.uk The boronic acid functionality would serve as a versatile handle for introducing a wide range of substituents, allowing for the rapid generation of a library of complex molecules for screening in drug discovery and materials science applications. The development of such boron-containing azepane derivatives represents a promising avenue for future research. nih.govnih.gov

Boron Building Block TypePotential Synthetic ApplicationKey Features
Aryl Boronic Acid Suzuki-Miyaura Cross-CouplingForms reversible covalent bonds; versatile for C-C bond formation. nih.gov
Aryl Pinacol Boronate Suzuki-Miyaura Cross-CouplingMore stable and easier to handle than the corresponding boronic acid.
Aryl MIDA Boronate Slow-Release Suzuki-Miyaura CouplingStable, solid building blocks that release the boronic acid in situ. whiterose.ac.uk
Benzoxaborole Medicinal Chemistry ScaffoldsStable heterocyclic core with known biological activities. nih.gov

Spectroscopic and Computational Approaches for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(2-Fluoro-6-nitrophenyl)azepane , a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) is critical for a complete structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships through chemical shifts and spin-spin coupling patterns. In a typical ¹H NMR spectrum of This compound , the aromatic protons on the disubstituted phenyl ring would appear as a complex multiplet, influenced by both the electron-withdrawing nitro group and the electronegative fluorine atom. The protons of the azepane ring would exhibit characteristic signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field compared to the other methylene (B1212753) groups of the azepane ring.

A hypothetical ¹H NMR data table is presented below based on the analysis of similar structures.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.65 - 7.55m1HAr-H
7.40 - 7.30m2HAr-H
3.40 - 3.30m4HN-CH ₂ (azepane)
1.90 - 1.80m4HCH ₂ (azepane)
1.70 - 1.60m4HCH ₂ (azepane)

Note: This table is a hypothetical representation and actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. For This compound , the aromatic carbons would resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the fluorine would show a large coupling constant (¹JCF), resulting in a doublet. The carbon bearing the nitro group would also be significantly deshielded. The carbons of the azepane ring would appear in the upfield aliphatic region.

A predicted ¹³C NMR data table is shown below.

Chemical Shift (δ, ppm)Assignment
158.0 (d, ¹JCF ≈ 250 Hz)C -F
148.0C -NO₂
140.0C -N (Aromatic)
128.0Ar-C H
125.0Ar-C H
120.0 (d, ²JCF ≈ 20 Hz)Ar-C H
52.0N-C H₂ (azepane)
28.0C H₂ (azepane)
27.0C H₂ (azepane)

Note: This table is a hypothetical representation and actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. For This compound , a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the ortho-nitro group. Coupling between the fluorine and nearby protons (³JHF and ⁴JHF) can also be observed, further confirming the structure.

The azepane ring is a flexible seven-membered ring that can exist in multiple conformations. Variable temperature (VT) NMR studies can provide insight into the dynamic processes occurring in This compound , such as ring inversion. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be used to calculate the energy barriers for conformational interchange. At low temperatures, the interconversion may become slow enough on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands for the nitro group, the C-F bond, the aromatic ring, and the aliphatic C-H bonds. The strong asymmetric and symmetric stretching vibrations of the nitro group are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibration would appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching bands are usually found above 3000 cm⁻¹, while aliphatic C-H stretching bands appear just below 3000 cm⁻¹.

A table of expected IR absorption bands is provided below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1530Asymmetric StretchN-O
~1350Symmetric StretchN-O
~1250-1000StretchC-F
>3000StretchAromatic C-H
<3000StretchAliphatic C-H

Note: This table is a hypothetical representation and actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and molecular formula of a compound. For This compound (C₁₂H₁₅FN₂O₂), the expected exact mass would be calculated and compared to the experimental value, confirming the molecular formula. vibrantpharma.com Fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), can reveal information about the structure of the molecule by analyzing the fragmentation pattern of the parent ion. Common fragmentation pathways could include the loss of the nitro group or cleavage of the azepane ring.

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformation

Following a comprehensive search of scientific literature and structural databases, no specific X-ray crystallography data for the compound this compound was found. This indicates that the definitive solid-state molecular architecture and conformation of this particular molecule have not yet been reported in publicly available research.

X-ray crystallography is an indispensable analytical technique in chemistry and materials science. It provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. The process involves directing X-rays onto a single crystal of the substance. The X-rays are diffracted by the electron clouds of the atoms in the crystal, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the exact positions of the atoms in the crystal lattice, leading to the determination of bond lengths, bond angles, and torsional angles.

This powerful technique would be invaluable for elucidating the precise solid-state structure of this compound. Specifically, it would authoritatively determine:

The conformation of the azepane ring: The seven-membered azepane ring is flexible and can adopt various conformations, such as a chair, boat, or twist-chair. X-ray crystallography would reveal the preferred conformation in the solid state.

The orientation of the phenyl group: The spatial arrangement of the 2-fluoro-6-nitrophenyl substituent relative to the azepane ring is a key structural feature. Crystallographic data would define the dihedral angle between the plane of the phenyl ring and the mean plane of the azepane ring.

Intermolecular interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. An X-ray structure analysis would identify and characterize these interactions, providing insight into the solid-state properties of the compound.

While experimental data for the target compound is not available, research on structurally related molecules highlights the type of information that could be obtained. For instance, studies on other nitrophenyl derivatives and azepane-containing compounds have successfully utilized X-ray crystallography to resolve their molecular structures. These studies typically report detailed tables of crystallographic data, including unit cell dimensions, space group, and atomic coordinates, which form the basis for a thorough understanding of their chemical and physical properties.

The absence of a reported crystal structure for this compound represents a gap in the scientific understanding of this compound and an opportunity for future research. Such a study would provide the definitive structural benchmark for computational models and a deeper understanding of its structure-property relationships.

Theoretical Frameworks and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of "1-(2-Fluoro-6-nitrophenyl)azepane." These computational methods allow for a detailed understanding of the molecule's structure, electronics, and potential behavior.

The seven-membered azepane ring is known for its conformational flexibility. Theoretical calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, are employed to determine the most stable three-dimensional arrangement of the atoms in "this compound." This process, known as geometry optimization, helps to identify the lowest energy conformations of the molecule. For the azepane ring itself, several conformations such as chair, boat, and twist-boat forms are possible. The presence of the bulky 2-fluoro-6-nitrophenyl substituent on the nitrogen atom significantly influences the conformational preference of the azepane ring.

Table 1: Predicted Conformational Data for Azepane Derivatives (Illustrative)
ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)
Chair60.5°0.00
Twist-Boat35.2°1.5
Boat0.5°3.0

The electronic properties of "this compound" are of significant interest. DFT calculations are used to map the electron density distribution and to understand the nature of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In nitroaromatic compounds, the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient nitro group. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge transfer interactions. This analysis can reveal the extent of electron donation from the azepane nitrogen to the nitrophenyl ring, which can have a significant impact on the molecule's properties. Studies on other nitroaromatic compounds have shown that the position of substituents on the aromatic ring influences these electronic characteristics. mdpi.comresearchgate.net

A significant application of DFT is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the optimized molecular structure, theoretical NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the structure and conformation of the molecule in solution. tandfonline.com

The calculated chemical shifts for the protons and carbons of the azepane ring are particularly sensitive to its conformation. This makes the combination of theoretical and experimental NMR a powerful tool for conformational analysis.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. researchgate.netnih.gov This technique can be used to explore the conformational flexibility of the azepane ring in "this compound" and to understand how it changes its shape at different temperatures and in different environments (e.g., in a solvent).

MD simulations can reveal the energy barriers between different conformations and the pathways of conformational change. researchgate.net This information is crucial for understanding how the molecule might behave in a dynamic biological system. Recent studies have utilized MD simulations to investigate the stability of protein-ligand complexes and to gain insights into the mechanisms of action of various inhibitors. researchgate.netnih.gov

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict how "this compound" might react in a chemical transformation. mdpi.comresearchgate.net By analyzing the electronic structure, it is possible to identify the most likely sites for electrophilic or nucleophilic attack.

For nitroaromatic compounds, computational methods can predict degradation pathways and the formation of intermediates. mdpi.comresearchgate.net The presence of the electron-withdrawing nitro group and the fluorine atom on the aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions. Computational models can help to predict the regioselectivity of such reactions. The use of quantitative structure-activity relationship (QSAR) models, often built using quantum chemistry descriptors, can also predict the potential biological activity or toxicity of nitroaromatic compounds. nih.govmdpi.com

Transition State Calculations for Reaction Pathway Elucidation

Transition state (TS) calculations are a cornerstone of computational chemistry for understanding reaction mechanisms. By identifying the lowest energy path between reactants and products, the feasibility of a proposed reaction mechanism can be determined. For the synthesis of this compound, which likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a fluoride-activated nitroaromatic ring and azepane, TS calculations can illuminate the key steps.

Researchers often employ methods like Density Functional Theory (DFT) to model these complex processes. For instance, in analogous syntheses of azepane derivatives, computational studies have been used to investigate the stereochemistry and regiochemistry of ring expansion reactions. researchgate.netrsc.org These calculations can determine the activation energies required for different pathways, thereby predicting the most likely reaction outcome.

Key Research Findings:

Reaction Mechanism: The synthesis is presumed to follow a two-step SNAr mechanism: nucleophilic attack of the azepane nitrogen on the carbon bearing the fluorine atom, followed by the departure of the fluoride (B91410) ion. The presence of the nitro group in the ortho position is crucial for activating the ring towards nucleophilic attack.

Transition State Geometry: The transition state for the rate-determining step would involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The geometry of this TS, including bond lengths and angles between the incoming nucleophile and the aromatic ring, can be precisely calculated.

Below is an illustrative data table of calculated energies for a hypothetical reaction pathway for the formation of this compound.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
ReactantsB3LYP/6-311+G(d,p)0.0
Transition State 1 (TS1)B3LYP/6-311+G(d,p)+15.7
Meisenheimer IntermediateB3LYP/6-311+G(d,p)-5.2
Transition State 2 (TS2)B3LYP/6-311+G(d,p)+8.9
ProductsB3LYP/6-311+G(d,p)-20.3

Note: The data in this table is illustrative and based on typical values for similar SNAr reactions.

Analysis of Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a powerful tool for understanding and predicting the reactive behavior of molecules. mdpi.com It provides a visual representation of the charge distribution and is used to identify electron-rich and electron-deficient regions, which are susceptible to electrophilic and nucleophilic attack, respectively. scienceopen.com

For this compound, the MEP surface would be characterized by a significant negative potential around the oxygen atoms of the nitro group, indicating their electron-rich nature. Conversely, the carbon atom attached to the fluorine would exhibit a positive potential, marking it as the primary site for nucleophilic attack. The analysis of MEP maps can be instrumental in understanding intermolecular interactions. researchgate.net

Reactivity Descriptors:

Quantum chemical calculations can also provide a set of reactivity descriptors based on conceptual DFT. These descriptors help in quantifying the reactivity of different sites within a molecule.

DescriptorDefinitionPredicted Value for C-F Carbon
Fukui Function (f+)Measures the susceptibility of a site to nucleophilic attack.High
Local Softness (s+)Related to the Fukui function and global softness.High
Electrophilicity Index (ω)Measures the global electrophilic nature of a molecule.High for the aromatic ring

Note: The predicted values are qualitative and based on the expected electronic effects of the substituents.

These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative basis for the predictions made from the MEP analysis.

Theoretical Basis for Regioselectivity and Stereoselectivity in Azepane Synthesis

While the synthesis of the title compound itself may not involve the creation of new stereocenters, the principles of regioselectivity and stereoselectivity are paramount in the broader context of azepane synthesis. researchgate.netrsc.org Theoretical studies play a crucial role in understanding why a particular regioisomer or stereoisomer is formed preferentially. nih.govmdpi.com

Regioselectivity:

In the case of substituted nitrophenyl rings, the position of nucleophilic attack is governed by the activating and directing effects of the substituents. For this compound, the fluorine atom is positioned ortho to the nitro group. The strong electron-withdrawing nature of the nitro group makes the ortho and para positions highly electrophilic. The fluorine at the ortho position is an excellent leaving group, thus favoring substitution at this site over others.

Theoretical calculations can quantify the relative activation barriers for attack at different positions on the aromatic ring, providing a clear rationale for the observed regioselectivity.

Stereoselectivity:

For azepane syntheses that do involve the formation of chiral centers, such as through ring expansion or cycloaddition reactions, computational modeling can predict the stereochemical outcome. researchgate.netrsc.org This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The pathway with the lower activation energy will be the favored one, leading to the observed product distribution. While not directly applicable to the specific synthesis of this compound from 1-fluoro-2,6-dinitrobenzene, these principles are fundamental to the design of more complex azepane-containing molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluoro-6-nitrophenyl)azepane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example, analogous nitro-substituted azepanes (e.g., 1-(2-nitrophenyl)azepane) are synthesized via SNAr reactions using azepane and activated nitro-fluoroarenes under reflux in polar aprotic solvents like DMF . Optimization includes adjusting temperature (80–120°C), reaction time (12–24 hours), and stoichiometry (1.2–1.5 equivalents of azepane). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR chemical shifts (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~3.0–3.5 ppm for azepane CH₂ groups) with reference data for structurally similar compounds like 1-(2-nitrophenyl)azepane .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄FN₂O₂: calculated 253.10; experimental tolerance ±0.001 Da) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety precautions are advised for handling nitro- and fluoro-substituted azepanes?

  • Methodological Answer : Although specific toxicological data for this compound are limited, structurally related nitroarenes (e.g., 1-(2-amino-6-nitrophenyl)ethanone) require:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust (P261 precaution) .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in catalytic applications?

  • Methodological Answer : The nitro group enhances electrophilicity at the aromatic ring, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, palladium-catalyzed C–H activation of nitroarenes requires electron-rich ligands (e.g., XPhos) and mild bases (K₂CO₃) to stabilize intermediates . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What strategies mitigate competing side reactions during functionalization of the azepane ring?

  • Methodological Answer : To suppress undesired ring-opening or oxidation:

  • Protection : Temporarily protect the secondary amine with Boc groups before functionalizing the aromatic ring .
  • Solvent Choice : Use non-polar solvents (e.g., toluene) to stabilize the azepane conformation and reduce nucleophilic attack .
  • Catalysis : Employ Ru-based catalysts for selective hydrogenation of nitro groups without affecting the azepane ring .

Q. How can computational modeling guide the design of azepane-containing drug candidates?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., enzymes with hydrophobic pockets) by leveraging the azepane ring’s 3D conformational flexibility .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and metabolic stability based on nitro/fluoro substituents .
  • Scaffold Hopping : Replace piperidine/pyrrolidine in known inhibitors with azepane to explore novel chemical space .

Data Contradiction Analysis

Q. Discrepancies in reported LogP values for nitroazepanes: How should researchers validate experimental vs. computational data?

  • Methodological Answer :

  • Experimental LogP : Determine via shake-flask method (octanol/water partition) and compare with HPLC-derived values (e.g., 3.56 for 1-(2-nitrophenyl)azepane ).
  • Computational LogP : Use tools like ChemAxon or ACD/Labs, but validate against experimental data. Discrepancies >0.5 units suggest errors in solvent choice or compound purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.